3-クロロフタリド

概要

説明

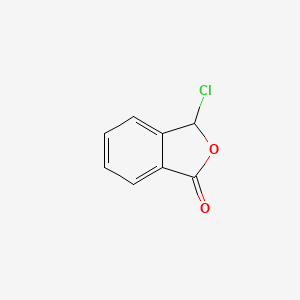

3-Chlorophthalide (CAS: 6295-21-2) is a chemical compound with the molecular formula C8H5ClO2 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 3-substituted phthalides, including 3-Chlorophthalide, has been a subject of research due to their biological activity . Recent advancements in synthetic methodologies have led to the development of newer strategies for the synthesis of phthalide-based or similar molecular architecture .Molecular Structure Analysis

The molecular structure of 3-Chlorophthalide consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The molecular weight is 168.58 .Chemical Reactions Analysis

3-Chlorophthalide has been used in various chemical reactions. For instance, it has been used in the reaction with aniline and aliphatic amines . It has also been used in the synthesis of 3-(amine dithiocarbamyl) phthalides .Physical And Chemical Properties Analysis

3-Chlorophthalide has a melting point of 72-74 °C and a boiling point of 136 °C (Press: 8 Torr). Its density is predicted to be 1.41±0.1 g/cm3 .科学的研究の応用

生物活性天然物における役割

3-クロロフタリドは、重要な生物活性天然物の開発に重要な役割を果たしています . その魅力的な生物活性により、重要な分子です .

3-置換フタリドの合成

3-クロロフタリドは、3-置換フタリドの合成に使用されます . これらの合成手法は、より広範な基質範囲とより高い立体選択性を備えたフタリド系または同様の分子構造の合成のための、より新しく、洗練された戦略の開発に不可欠です .

天然物とそのアナログの前駆体

3-クロロフタリドは、天然物とそのアナログの合成の前駆体として使用されます . この用途は、創薬および開発の分野において非常に重要です .

天然に存在するフタリドの単離と特性評価

さまざまな天然に存在するラセミ体およびキラルな3-置換フタリドの範囲、単離、および特性評価は、3-クロロフタリドを使用して行われてきました .

プロテオミクス研究

3-クロロフタリドは、プロテオミクス研究に使用されます . プロテオミクスは、タンパク質、その構造、および機能を研究する生物学の一分野です。この分野における3-クロロフタリドの使用は、タンパク質の挙動を理解する上でその重要性を示しています。

生物活性化合物の開発

3-クロロフタリドは、生物活性化合物の開発に使用されます . これらの化合物は、医療、農業、およびその他の分野で幅広い用途があります。

Safety and Hazards

Safety measures should be taken while handling 3-Chlorophthalide. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so .

将来の方向性

3-substituted phthalides, including 3-Chlorophthalide, are vital molecules owing to their fascinating biological activity . They have a significant role in the development of important biologically active natural products . Therefore, future research may focus on developing newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture .

特性

IUPAC Name |

3-chloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZPDRVHYHFILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316508 | |

| Record name | 3-Chlorophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6295-21-2 | |

| Record name | 3-Chlorophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6295-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006295212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6295-21-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorophthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 3-Chlorophthalide in polymer chemistry?

A1: 3-Chlorophthalide serves as a key monomer in the synthesis of poly(phthalidylidenearylene)s, a class of high-performance polymers. These polymers are generated through Friedel-Crafts homopolycondensation reactions utilizing 3-Chlorophthalide derivatives. [, , , ]

Q2: How does the structure of the 3-aryl substituent in 3-Chlorophthalide influence polymerization?

A2: The structure of the 3-aryl substituent significantly impacts the polymerization process. For instance, while the homopolycondensation of 3-(4-biphenylyl)-3-chlorophthalide yields soluble linear polymers, using monomers with substituents like 2-fluorenyl, 4-phenoxyphenyl, or 4-phenylthiophenyl can lead to gelation under certain reaction conditions. []

Q3: Can you elaborate on the rearrangement observed during the synthesis of poly(phthalidylidenearylene)s from 3-Chlorophthalide derivatives?

A3: Research reveals that 3-aryl-3-chlorophthalides substituted at the 4- or 6-position of the phthalide ring can undergo rearrangement during polymerization. This results in polymers containing isomeric units substituted at either the 4- or 7-position. The proposed mechanism suggests the rearrangement occurs via intermediate species during the Friedel-Crafts reaction. [, ]

Q4: How do the properties of "precipitative" poly(3,3-phthalidylidene-4,4'-biphenylylene) (PPB) differ from "solution" PPB?

A4: "Precipitative" PPB, synthesized via a method where the polymer-catalyst complex precipitates during the reaction, exhibits improved properties compared to "solution" PPB. Notably, "precipitative" PPB demonstrates higher crystallinity. []

Q5: Aside from polymers, what other compounds can be synthesized using 3-Chlorophthalide?

A5: 3-Chlorophthalide reacts with amine dithiocarbamates to yield 3-(amine dithiocarbamyl) phthalides. This reaction proceeds efficiently in an aqueous medium under microwave irradiation, offering a greener synthesis route. [] Additionally, 3-Chlorophthalide reacts with aniline to yield 3-phenylaminophthalide. []

Q6: Are there studies on the gas transport properties of polymers synthesized from 3-Chlorophthalide?

A7: Yes, research has explored the gas transport coefficients of high-Tg glassy polymers incorporating phthalide cardo groups derived from 3-Chlorophthalide. These polymers, including polyimides and poly(phthalidylidenearylene)s, demonstrate potential for gas separation applications. []

Q7: What analytical techniques are employed to characterize polymers synthesized from 3-Chlorophthalide?

A8: Various techniques are used, including 1H and 13C NMR spectroscopy to determine the structure and monomer arrangement in poly(phthalidylidenearylene)s. [] Additionally, gas-flux measurements and 13C NMR spectroscopy are used to investigate gas transport properties in phthalide-containing polymers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B1581665.png)

![(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B1581675.png)